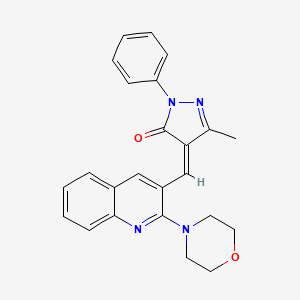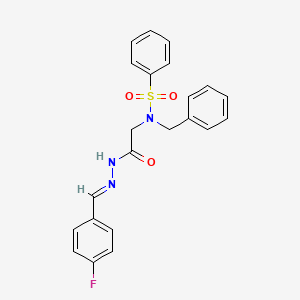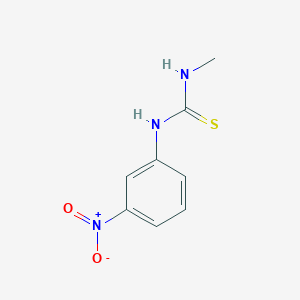![molecular formula C19H21ClN2O5S B7712938 N-[2-methoxy-5-(methylsulfamoyl)phenyl]-4-methylbenzamide](/img/structure/B7712938.png)
N-[2-methoxy-5-(methylsulfamoyl)phenyl]-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-methoxy-5-(methylsulfamoyl)phenyl]-4-methylbenzamide, also known as AG-490, is a small molecule inhibitor that has been widely used in scientific research for its ability to inhibit the activity of Janus kinases (JAKs). JAKs are a family of intracellular tyrosine kinases that play a critical role in the signaling pathways of cytokines and growth factors. The inhibition of JAKs by AG-490 has been shown to have therapeutic potential for a variety of diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Mecanismo De Acción
N-[2-methoxy-5-(methylsulfamoyl)phenyl]-4-methylbenzamide inhibits JAKs by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling molecules, including signal transducers and activators of transcription (STATs). The inhibition of JAKs by N-[2-methoxy-5-(methylsulfamoyl)phenyl]-4-methylbenzamide has been shown to have anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
N-[2-methoxy-5-(methylsulfamoyl)phenyl]-4-methylbenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as reduce inflammation in animal models of inflammatory diseases. N-[2-methoxy-5-(methylsulfamoyl)phenyl]-4-methylbenzamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-methoxy-5-(methylsulfamoyl)phenyl]-4-methylbenzamide has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high degree of specificity for JAKs and does not inhibit other kinases. However, N-[2-methoxy-5-(methylsulfamoyl)phenyl]-4-methylbenzamide has some limitations for laboratory experiments. It has a relatively short half-life in vivo, which can limit its effectiveness in animal studies. Additionally, it can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of N-[2-methoxy-5-(methylsulfamoyl)phenyl]-4-methylbenzamide in scientific research. One area of interest is the development of more potent and selective JAK inhibitors based on the structure of N-[2-methoxy-5-(methylsulfamoyl)phenyl]-4-methylbenzamide. Another area of interest is the investigation of the role of JAKs in the immune system and the development of JAK inhibitors for the treatment of autoimmune disorders. Finally, the use of N-[2-methoxy-5-(methylsulfamoyl)phenyl]-4-methylbenzamide in combination with other drugs for the treatment of cancer and other diseases is an area of active research.
Métodos De Síntesis
N-[2-methoxy-5-(methylsulfamoyl)phenyl]-4-methylbenzamide can be synthesized by a multi-step process that involves the reaction of 2-methoxy-5-nitrobenzenesulfonamide with 4-methylbenzoyl chloride, followed by reduction of the nitro group and sulfonamide protection. The resulting intermediate is then reacted with methylsulfonyl chloride to form N-[2-methoxy-5-(methylsulfamoyl)phenyl]-4-methylbenzamide.
Aplicaciones Científicas De Investigación
N-[2-methoxy-5-(methylsulfamoyl)phenyl]-4-methylbenzamide has been extensively studied in scientific research for its ability to inhibit JAKs. It has been used to investigate the role of JAKs in a variety of cellular processes, including proliferation, differentiation, and apoptosis. N-[2-methoxy-5-(methylsulfamoyl)phenyl]-4-methylbenzamide has also been used to study the signaling pathways of cytokines and growth factors, including interleukins, interferons, and erythropoietin.
Propiedades
IUPAC Name |
3-chloro-N-[2-methoxy-5-(oxolan-2-ylmethylsulfamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O5S/c1-26-18-8-7-16(28(24,25)21-12-15-6-3-9-27-15)11-17(18)22-19(23)13-4-2-5-14(20)10-13/h2,4-5,7-8,10-11,15,21H,3,6,9,12H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDJCCDMSJWNPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCCO2)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[2-methoxy-5-(oxolan-2-ylmethylsulfamoyl)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7712876.png)


![N-(3-fluorophenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7712900.png)
![2-chloro-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712903.png)
![4-methyl-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712911.png)



![ethyl 4-[(N'-cyclooctylidenehydrazinecarbonyl)formamido]benzoate](/img/structure/B7712933.png)
![2-(N-cyclohexylmethanesulfonamido)-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B7712941.png)


